1-(3-Fluorophenyl)guanidine
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Overview
Description
Mechanism of Action
Target of Action
It is known that guanidine, a related compound, acts by enhancing the release of acetylcholine following a nerve impulse .
Mode of Action
Guanidine, a structurally similar compound, appears to slow the rates of depolarization and repolarization of muscle cell membranes .
Biochemical Pathways
Guanidine is known to interact with several targets including aldehyde dehydrogenase, mitochondrial inhibitor, ribonuclease pancreatic, dna, disks large homolog 4, lysozyme, guanidinoacetate n-methyltransferase, and arginase .
Result of Action
Guanidine is used to treat muscle weakness and fatigue associated with the myasthenic complications of eaton-lambert syndrome .
Biochemical Analysis
Biochemical Properties
1-(3-Fluorophenyl)guanidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction.
Cellular Effects
This compound has been shown to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that this compound can modulate the activity of signaling pathways involved in cell proliferation and apoptosis . This modulation can lead to changes in gene expression, affecting the production of proteins involved in these pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . This binding is often mediated by hydrogen bonds and hydrophobic interactions, which stabilize the compound within the enzyme’s active site.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity and modulating signaling pathways . At high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and organ damage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are important for its activity and function . The compound can be targeted to various cellular compartments, such as the mitochondria, nucleus, and cytoplasm, through specific targeting signals and post-translational modifications.
Preparation Methods
The synthesis of 1-(3-Fluorophenyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents . Another approach involves the catalytic guanylation reaction of amines with carbodiimides . Industrial production methods often employ transition-metal-catalyzed guanidine synthesis based on classical methods .
Chemical Reactions Analysis
1-(3-Fluorophenyl)guanidine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Comparison with Similar Compounds
1-(3-Fluorophenyl)guanidine can be compared with other similar compounds, such as:
1-(3-Fluorophenyl)biguanide hydrochloride: This compound has a similar structure but includes an additional guanidine group.
N-(3-Fluorophenyl)guanidine: Another closely related compound with similar applications and properties.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-fluorophenyl)guanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN3/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4H,(H4,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LABHBMYCBQAGMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N=C(N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469813 |
Source
|
Record name | N-(3-fluorophenyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80469813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65783-19-9 |
Source
|
Record name | N-(3-fluorophenyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80469813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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